1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[6-(cyclopropylamino)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-3-11(15)10-6-7-12(13-8(10)2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
GRBHXSRFMQJPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Pyridine Synthesis
The Hantzsch synthesis offers a route to dihydropyridine intermediates, which can be oxidized to pyridines. However, this method typically yields symmetrical structures, making it unsuitable for installing disparate substituents. Alternative approaches include:
Kröhnke Pyridine Synthesis
This method involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. For example, reacting 2-methyl-3-pyridinecarboxaldehyde with acetylacetone in the presence of ammonium acetate yields a 2,6-disubstituted pyridine.
Directed Ortho-Metalation
Using a directing group (e.g., amides or sulfonamides) at position 3 of 2-methylpyridine enables lithiation at position 6. Subsequent quenching with electrophiles like iodine or bromine introduces halogens for further functionalization.
Introduction of the Cyclopropylamino Group
Buchwald-Hartwig Amination
A 6-bromo-2-methylpyridine intermediate undergoes palladium-catalyzed coupling with cyclopropylamine. Optimal conditions include:
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination. Steric hindrance from the 2-methyl group necessitates bulky ligands to enhance selectivity.
Installation of the Propan-1-one Moiety
Friedel-Crafts Acylation
While pyridine’s electron-deficient nature limits Friedel-Crafts reactivity, superacidic conditions (e.g., HF/BF₃) enable acylation at position 3. For example:
Weinreb Amide Approach
Conversion of 3-carboxylic acid derivatives to Weinreb amides followed by Grignard addition provides ketones with high fidelity:
-
Step 1 : 2-Methylpyridine-3-carboxylic acid → Weinreb amide (HN(OMe)Me, EDCl, DMAP).
-
Step 2 : Reaction with ethylmagnesium bromide (2 eq) in THF at 0°C.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
-
Starting Material : 2-Methylpyridine-3-carbonitrile.
-
Nitration : HNO₃/H₂SO₄ at 0°C → 6-nitro-2-methylpyridine-3-carbonitrile.
-
Reduction : H₂/Pd-C → 6-amino-2-methylpyridine-3-carbonitrile.
-
Cyclopropanation : Reaction with cyclopropyl bromide (NaH, DMF).
-
Hydrolysis : HCl (6M) → 3-carboxylic acid.
-
Weinreb Amide Formation : HN(OMe)Me, EDCl.
-
Grignard Addition : Ethylmagnesium bromide → propan-1-one.
Route 2: Convergent Synthesis
-
Fragment A : 6-Bromo-2-methylpyridine-3-carboxylic acid.
-
Fragment B : Cyclopropylamine.
-
Coupling : Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos).
-
Acylation : Propionyl chloride (AlCl₃, CH₂Cl₂).
Industrial-Scale Considerations
Catalytic Efficiency
-
Pd Loading : Reduced to 0.5 mol% via ligand optimization (Xantphos → BrettPhos).
-
Solvent Recycling : Toluene recovery via distillation (≥90% efficiency).
Purification
-
Crystallization : Ethanol/water (7:3) at −20°C removes Pd residues.
-
Chromatography : Avoided in favor of economical recrystallization.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 7 | 4 |
| Overall Yield | 32% | 40% |
| Pd Consumption | None | 0.5 mol% |
| Scalability | Moderate | High |
| Impurity Profile | Cyano byproducts | Low Pd content |
Route 2 offers superior efficiency and scalability, aligning with industrial priorities.
Mechanistic Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows chemists to modify it for the creation of more complex molecules.
Biology
Research indicates potential biological activities , including antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes or interact with cellular receptors, leading to altered biological responses.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects , particularly as a lead compound in drug discovery. Its potential to modulate biological pathways makes it a candidate for developing new treatments.
Industry
The compound is utilized in the development of new materials and chemical processes, showcasing its versatility beyond traditional pharmaceutical applications.
Antimicrobial Properties
Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, studies have indicated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation. Further research is necessary to explore its efficacy across different cancer types.
Case Study: Antimicrobial Activity Assessment
A controlled study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
- Tested Strains : Included Staphylococcus aureus and Escherichia coli.
- Results : Significant inhibition was observed with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
Case Study: Anticancer Activity Research
A recent study investigated the anticancer properties of structurally related compounds:
- Cell Lines Tested : Various human cancer cell lines were utilized.
- Results : The compound demonstrated cytotoxic effects at micromolar concentrations, indicating potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one can be contextualized by comparing it to three related compounds:
Key Observations:
In contrast, the methylthio group in 1-(6-(Methylthio)pyridin-3-yl)propan-1-one offers a softer nucleophilic character and increased lipophilicity .
Synthetic Pathways: The target compound likely shares synthetic steps with 7k, such as cyclopropylamine substitution on chloropyridine precursors. However, 7k undergoes further functionalization via Claisen-Schmidt condensation to introduce a fluorinated enone chain, demonstrating the versatility of pyridine ketones in multi-step syntheses . The phenyl derivative (2-(Methylamino)-1-(3-methylphenyl)propan-1-one) diverges entirely, relying on aromatic acylation or reductive amination, highlighting the distinct reactivity of phenyl vs. pyridine scaffolds .
Functional and Application Differences
- Electrophilic Reactivity : The propan-1-one group in the target compound and 1-(6-(Methylthio)pyridin-3-yl)propan-1-one may act as an electrophilic site for nucleophilic additions (e.g., Grignard reactions). The fluorine atoms in 7k, however, enhance electrophilicity and may alter metabolic stability in drug candidates .
Biological Activity
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one is a novel compound belonging to the pyridine class, characterized by its unique structure that includes a cyclopropylamino group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-[6-(cyclopropylamino)-2-methylpyridin-3-yl]propan-1-one |
| InChI | InChI=1S/C12H16N2O/c1-3-11(15)10-6-7-12(13-8(10)2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,14) |
| InChI Key | GRBHXSRFMQJPGE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(N=C(C=C1)NC2CC2)C |
Antimicrobial Properties
Research indicates that compounds similar to 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth, suggesting that this compound may also possess similar properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Preliminary studies have suggested that 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one could have anticancer effects. The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. Further research is necessary to elucidate the precise molecular mechanisms and to evaluate its efficacy across different cancer types.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Study: Antimicrobial Activity Assessment
In a controlled study assessing the antimicrobial efficacy of various pyridine derivatives, including 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one, it was found that:
- Tested Strains : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
Research Findings on Anticancer Activity
A recent study investigated the anticancer properties of compounds structurally related to 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one. The findings included:
- Cell Lines Tested : Various human cancer cell lines were utilized.
- Results : The compound demonstrated cytotoxic effects at micromolar concentrations, indicating potential as a lead compound for drug development.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one?
The synthesis typically involves multi-step organic reactions. Key considerations include:
- Reagents : Use cyclopropylamine for introducing the cyclopropylamino group, and ketone-forming agents like acyl chlorides or Friedel-Crafts acylation .
- Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) enhance reaction efficiency .
- Conditions : Temperature control (e.g., 60–80°C for cyclopropane ring formation) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropylamino group at pyridine C6) and ketone functionality. MS (ESI or EI) confirms molecular weight .
- X-ray crystallography : For unambiguous structural determination, especially if the compound crystallizes. SHELX programs are widely used for refinement .
- HPLC : Quantify purity (>95% typically required for biological assays) using reverse-phase columns with UV detection .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data during structural analysis?
- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
- Crystallographic resolution : If NMR signals overlap (e.g., due to rotamers), X-ray diffraction provides definitive bond angles and torsional conformations .
- Dynamic effects : Variable-temperature NMR can resolve ambiguities caused by conformational flexibility .
Q. How does the cyclopropylamino group influence the compound’s reactivity and biological activity?
- Steric effects : The cyclopropane ring introduces rigidity, potentially stabilizing interactions with enzymatic pockets. Compare with pyrrolidinyl or morpholino analogs to assess substituent effects on bioactivity .
- Electron-withdrawing nature : The amino group’s electron density modulates pyridine ring reactivity in electrophilic substitution or nucleophilic addition .
- Metabolic stability : Cyclopropane rings are less prone to oxidative metabolism than linear alkyl chains, enhancing pharmacokinetic profiles .
Q. What experimental designs are critical for evaluating this compound’s biological activity?
- Target selection : Prioritize kinases or GPCRs based on structural similarity to known pyridine-based inhibitors (e.g., kinase hinge-binding motifs) .
- Assay optimization : Use fluorescence polarization for binding affinity studies and cell-based assays (e.g., IC₅₀ determination in cancer lines) .
- Control experiments : Include structurally related compounds (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) to isolate the cyclopropylamino group’s contribution .
Q. How can researchers resolve low yields in multi-step syntheses of this compound?
- Intermediate stability : Protect reactive groups (e.g., amine Boc-protection) to prevent side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in pyridine functionalization .
- Process monitoring : Real-time reaction analysis via in-situ FTIR or Raman spectroscopy identifies bottlenecks .
Methodological Considerations
Q. What analytical techniques are recommended for studying degradation products?
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the ketone group) .
- Stress testing : Expose the compound to heat, light, and humidity to simulate accelerated aging .
- Comparative profiling : Match degradation peaks with synthetic byproducts using high-resolution MS .
Q. How do computational methods enhance understanding of this compound’s interactions?
- Docking studies : Predict binding modes using software like AutoDock Vina with protein structures from the PDB .
- MD simulations : Assess conformational dynamics (e.g., cyclopropane ring strain) over nanosecond timescales .
- QSAR models : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs with different heterocyclic substituents?
- Activity trends : Replace cyclopropylamino with morpholino or piperazinyl groups and test against the same targets .
- Solubility : LogP measurements (via shake-flask method) quantify hydrophobicity differences .
- Synthetic accessibility : Evaluate step counts and yields for each analog to prioritize scalable routes .
Q. What mechanistic insights explain unexpected reactivity in derivatization reactions?
- Kinetic studies : Monitor reaction progress under varying conditions to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁵N-labeled cyclopropylamine to trace amine participation in side reactions .
- Theoretical calculations : DFT studies (e.g., Gibbs free energy barriers) predict favorable reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
